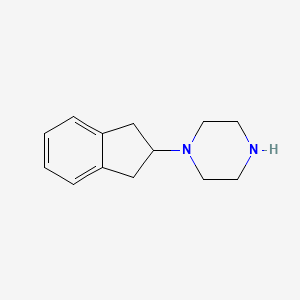

1-(2,3-dihydro-1H-inden-2-yl)piperazine

Description

Historical Context of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, has a long and storied history in drug discovery. Initially introduced for its ability to dissolve uric acid, its first major therapeutic impact was as an anthelmintic agent in the 1950s, effectively paralyzing and expelling parasitic worms. nih.govapjhs.com

Over the decades, the piperazine scaffold has proven to be a remarkably versatile building block in the design of a wide array of therapeutic agents. Its derivatives have been successfully developed into drugs with diverse pharmacological activities, including:

Antipsychotics: Many atypical antipsychotic drugs incorporate a piperazine moiety, which often contributes to their multi-receptor binding profiles, particularly at dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net

Antidepressants: The piperazine ring is a key component of several antidepressant medications. researchgate.net

Antihistamines: Certain piperazine derivatives exhibit potent antihistaminic properties. mdpi.com

Anticancer Agents: More recent research has explored the potential of piperazine-containing compounds in oncology, with some derivatives showing promising cytotoxic activity against various cancer cell lines. mdpi.comnih.gov

Antimicrobial Agents: The piperazine nucleus is also found in a number of antibacterial and antifungal agents. apjhs.com

The enduring appeal of the piperazine ring in medicinal chemistry stems from its favorable physicochemical properties, including its ability to improve the solubility and bioavailability of drug candidates. benthamdirect.com

Rationale for Research on Indene-Piperazine Hybrid Structures

The strategic combination of two or more pharmacophores into a single "hybrid" molecule is a well-established approach in drug design aimed at creating compounds with improved affinity, selectivity, or a desired multi-target profile. The rationale for investigating indene-piperazine hybrid structures, such as 1-(2,3-dihydro-1H-inden-2-yl)piperazine, is multifaceted.

The indene (B144670) group, a bicyclic aromatic hydrocarbon, provides a rigid and defined three-dimensional structure. This rigidity can enhance the binding affinity of a molecule to its biological target by reducing the entropic penalty upon binding. In the context of central nervous system (CNS) disorders, the indene moiety can interact with receptor sites, influencing the pharmacological activity.

The hybridization of the indene scaffold with the piperazine ring is particularly compelling for the development of treatments for complex neuropsychiatric disorders like schizophrenia. nih.govrsc.org Atypical antipsychotics often exert their therapeutic effects by modulating multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. nih.govnih.gov The piperazine component can be readily modified to fine-tune the interaction with various receptors, such as dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. nih.govnih.gov Therefore, the indene-piperazine hybrid structure offers a promising framework for developing novel multi-target ligands with the potential for improved efficacy and a more favorable side-effect profile compared to existing treatments. rsc.org

Overview of Research Trajectories for the Chemical Compound

Research into this compound and its derivatives has primarily focused on its potential applications in several therapeutic areas, leveraging the combined properties of its indene and piperazine components.

One of the most prominent research trajectories is the investigation of its potential as an antipsychotic agent . This line of inquiry is driven by the established role of piperazine derivatives in modulating dopamine and serotonin receptors. nih.govnih.gov Studies on related indane-piperazine structures have explored their binding affinities for D2 and 5-HT2A receptors, which are crucial for antipsychotic activity. nih.govnih.gov The aim is to develop compounds with a balanced receptor profile that could effectively treat the symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. rsc.orgnih.gov

Another significant area of investigation is the antimicrobial activity of this compound. Research has demonstrated that this compound dihydrochloride (B599025) exhibits inhibitory effects against various bacterial strains. This aligns with a broader research effort into developing new classes of antimicrobial agents to combat the growing problem of antibiotic resistance, with piperazine derivatives being a continued source of promising candidates. apjhs.combenthamdirect.com

Furthermore, the anticancer potential of this compound derivatives is also being explored. Some studies have shown that these compounds can reduce the viability of certain cancer cell lines. This research is part of a larger trend of evaluating piperazine-containing molecules for their cytotoxic and anti-proliferative effects. mdpi.comnih.gov

Detailed Research Findings

The following interactive tables summarize some of the reported biological activities for this compound and related derivatives.

Table 1: Antimicrobial Activity of this compound Dihydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Table 2: In Vitro Anticancer Activity of a this compound Derivative

| Cell Line | Assay | Concentration (µM) | Effect |

| Breast Cancer (MCF-7) | Cell Viability | >20 | Significant reduction in cell viability |

Table 3: Receptor Binding Affinities of Representative Indene-Piperazine Analogs

| Compound | Dopamine D2 Receptor (pKi) | Serotonin 5-HT2A Receptor (pKi) | 5-HT2A/D2 Ratio |

| Analog 8d (Thiotetralone derivative) | Not specified | Not specified | 1.11 nih.gov |

| Haloperidol (Reference) | Not specified | Not specified | 0.93 nih.gov |

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-10-13(9-11(12)3-1)15-7-5-14-6-8-15/h1-4,13-14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTQJRQEVNIIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23912-70-1 | |

| Record name | 1-(2,3-dihydro-1H-inden-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2,3 Dihydro 1h Inden 2 Yl Piperazine

Established Synthetic Routes and Reaction Conditions

The formation of the 1-(2,3-dihydro-1H-inden-2-yl)piperazine scaffold is primarily achieved through well-established C-N bond-forming reactions. These methods typically involve the coupling of an indane precursor with the piperazine (B1678402) ring system.

Nucleophilic Substitution and Condensation Reactions in Synthesis

The principal method for synthesizing this compound is through nucleophilic substitution. mdpi.com In this approach, piperazine, acting as the nucleophile, attacks an electrophilic indane substrate. The most common substrates are 2-haloindanes (e.g., 2-bromoindane or 2-chloroindane) or indanes with other suitable leaving groups, such as tosylates, at the 2-position.

The reaction mechanism involves the lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacking the electron-deficient carbon atom of the indane ring that bears the leaving group. This results in the displacement of the leaving group and the formation of a new carbon-nitrogen bond. A potential challenge in this synthesis is the possibility of dialkylation, where a second indane molecule reacts with the remaining N-H group of the piperazine. This is often controlled by using a large excess of piperazine.

Condensation reactions represent an alternative route, for example, the reductive amination between 2-indanone (B58226) and piperazine. This two-step, one-pot process would first involve the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the final product.

Optimization of Reaction Conditions: Solvent and Temperature Effects

The efficiency of the nucleophilic substitution synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent and the reaction temperature.

Solvent: The choice of solvent plays a crucial role in facilitating the reaction. Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed as they can dissolve the reactants and stabilize charged intermediates without solvating the nucleophile excessively, thus promoting a higher reaction rate. Polar protic solvents like ethanol (B145695) or isopropanol (B130326) can also be used, particularly at elevated temperatures.

Temperature: The reaction temperature is another critical factor. Many nucleophilic substitution reactions for piperazine synthesis are performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to increase the reaction rate. For instance, temperatures around 60°C or higher are common. However, the temperature must be carefully controlled to minimize side reactions and prevent decomposition of the reactants or products. Optimization studies aim to find the lowest possible temperature that provides a reasonable reaction time and high yield.

Table 1: Representative Conditions for Nucleophilic Substitution

Parameter Condition Rationale Solvent Acetonitrile, Dimethylformamide (DMF), Ethanol Polar solvents aid in dissolving reactants and stabilizing reaction intermediates. Temperature Room Temperature to Reflux (e.g., 60-120°C) Higher temperatures increase reaction kinetics, overcoming the activation energy barrier. Base Potassium Carbonate (K₂CO₃), Triethylamine (B128534) (Et₃N) Acts as a scavenger for the acid (e.g., HBr) generated during the reaction. Reactant Ratio Excess Piperazine Minimizes the formation of the 1,4-disubstituted byproduct.

Functionalization and Derivatization Strategies of the Piperazine Moiety

Once this compound is synthesized, the secondary amine (N-H) of the piperazine ring provides a reactive handle for a wide array of chemical transformations. This allows for the creation of a library of derivatives through functionalization strategies, most notably acylation and sulfonylation.

Acylation Reactions and N-Acylated Derivatives

N-acylation is a common method to functionalize the piperazine moiety. This reaction involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. The base, often triethylamine or pyridine, serves to neutralize the hydrochloric acid byproduct formed during the reaction. This reaction leads to the formation of stable amide derivatives. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Table 2: General Protocol for N-Acylation

Component Example Reagent Purpose Substrate This compound The starting material with a reactive N-H group. Acylating Agent Acetyl Chloride, Benzoyl Chloride Source of the acyl group to be added. Base Triethylamine, Pyridine Neutralizes the HCl byproduct. Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Provides a medium for the reaction.

Sulfonylation Reactions and Sulfonamide Derivatives

Similar to acylation, sulfonylation involves the reaction of the piperazine's secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. researchgate.net This reaction, also conducted in the presence of a base, yields sulfonamide derivatives. Sulfonamides are a key functional group in medicinal chemistry, and this derivatization is a straightforward way to introduce the sulfonyl moiety, which can significantly alter the parent compound's physicochemical properties.

Table 3: General Protocol for N-Sulfonylation

Component Example Reagent Purpose Substrate This compound The starting material with a reactive N-H group. Sulfonylating Agent p-Toluenesulfonyl Chloride (TsCl) Source of the sulfonyl group. Base Triethylamine, Pyridine Neutralizes the HCl byproduct. Solvent Dichloromethane (DCM) Provides a medium for the reaction.

Stereoselective Synthesis Approaches for Related Chiral Indene-Piperazine Compounds

While this compound is an achiral molecule, the synthesis of chiral analogs, particularly those substituted at the carbon atoms of the piperazine ring or at positions 1 or 3 of the indane ring, often requires stereoselective approaches. The development of such methods is crucial, as different stereoisomers can exhibit distinct pharmacological activities.

Several strategies have been developed for the stereoselective synthesis of chiral piperazines. [1, 4] A common approach is to start from enantiomerically pure building blocks derived from the chiral pool. For instance, α-amino acids are versatile starting materials that can be converted into chiral diamines or amino alcohols, which then serve as precursors for the piperazine ring. mdpi.com

Key stereoselective reactions employed in the synthesis of chiral piperazine derivatives include:

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination can be a key step in a modular synthesis of 2,6-disubstituted piperazines. mdpi.com

Aza-Michael Addition: The conjugate addition of a chiral amine to an α,β-unsaturated system can be used to construct the piperazine ring with control over the newly formed stereocenters.

Asymmetric Alkylation: The alkylation of chiral piperazine enolates or related synthons can proceed with a high degree of diastereoselectivity.

Catalytic Asymmetric Reactions: Methods such as palladium-catalyzed asymmetric allylic alkylation have been successfully used to synthesize highly enantioenriched piperazin-2-ones, which are precursors to chiral piperazines.

These advanced synthetic strategies enable the preparation of specific stereoisomers of indene-piperazine compounds, allowing for a detailed investigation of their structure-activity relationships.

Table of Mentioned Compounds

Compound Name This compound 2-bromoindane 2-chloroindane 2-indanone Acetonitrile Acetyl Chloride Benzoyl Chloride Dichloromethane (DCM) Dimethylformamide (DMF) Ethanol Isopropanol Methanesulfonyl chloride p-Toluenesulfonyl Chloride (TsCl) Piperazine Potassium Carbonate Pyridine Sodium triacetoxyborohydride Tetrahydrofuran (THF) Triethylamine

Considerations for Scalable Synthetic Production of Analogues

The industrial-scale synthesis of analogues of this compound necessitates a strategic approach to ensure efficiency, cost-effectiveness, and high purity of the final products. The primary strategies for generating structural diversity in this class of compounds involve modifications to both the indane and piperazine moieties. Key considerations for scalable production revolve around the selection of robust and high-yielding synthetic routes, optimization of reaction conditions, and minimization of complex purification steps.

A prevalent and scalable method for the synthesis of the core structure involves the reductive amination of 2-indanone with piperazine. google.com This approach is advantageous for large-scale production due to the commercial availability of the starting materials and the generally high yields of the reaction. The process typically utilizes reducing agents such as sodium cyanoborohydride or involves catalytic hydrogenation. google.com For the production of analogues, this strategy can be adapted by using substituted 2-indanones or substituted piperazines.

Table 1: Key Synthetic Strategies for Scalable Analogue Production

| Strategy | Description | Key Considerations for Scalability |

| Reductive Amination | Reaction of a substituted 2-indanone with a piperazine derivative in the presence of a reducing agent. | Availability and cost of substituted starting materials, efficiency and safety of the reducing agent, potential for one-pot procedures. |

| Nucleophilic Substitution | Reaction of a 2-haloindane or an indane with a suitable leaving group with a piperazine derivative. | Availability of stable 2-functionalized indanes, control of side reactions, and purification from byproducts. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a 2-haloindane with a piperazine. | Catalyst cost and loading, ligand selection, and removal of residual palladium from the final product. |

For modifications on the piperazine ring, N-alkylation and N-arylation are common strategies. mdpi.com N-alkylation can be achieved through nucleophilic substitution using alkyl halides or through reductive amination. mdpi.com N-arylation often employs transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.gov While effective, the cost of palladium catalysts and the need to remove residual metal from the final pharmaceutical product are significant considerations for industrial production. mdpi.com

Furthermore, the use of flow chemistry and microwave-assisted synthesis is being explored to enhance reaction efficiency and safety, particularly for reactions that are difficult to control in large batch reactors. novasolbio.com These technologies can offer better control over reaction parameters, leading to improved yields and purity.

Molecular Pharmacology and Receptor Interaction Studies of 1 2,3 Dihydro 1h Inden 2 Yl Piperazine

General Mechanisms of Action Involving Indane and Piperazine (B1678402) Moieties

The pharmacological profile of 1-(2,3-dihydro-1H-inden-2-yl)piperazine is largely dictated by its two core structural components: the piperazine ring and the indane group.

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms. This structure is a common scaffold in a vast array of pharmaceuticals due to its versatile chemical properties and its ability to interact with a wide range of biological receptors. nih.gov Piperazine and its derivatives are particularly well-known for their activity within the central nervous system (CNS). nih.gov Many piperazine-containing compounds function as ligands for monoamine neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Depending on the substituents attached to the piperazine ring, these compounds can act as agonists, antagonists, or inverse agonists at these receptors, leading to a wide spectrum of pharmacological effects, such as antipsychotic, antidepressant, and anxiolytic actions. nih.govnih.gov The basic nitrogen atoms of the piperazine ring are often crucial for forming ionic bonds with acidic residues, such as aspartic acid, in the binding pockets of G-protein coupled receptors (GPCRs). nih.gov

The indane (2,3-dihydro-1H-indene) group is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. Aminoindanes, which are indane derivatives with an amino group, are recognized for their psychoactive properties. nih.gov These compounds primarily act on serotonin (5-HT) receptors and can influence the release and reuptake of monoamines. nih.gov The rigid structure of the indane group helps to orient the pharmacophoric elements of the molecule in a specific conformation, which can enhance binding specificity and affinity for its target receptors.

The combination of these two moieties in this compound suggests a potential for multi-target receptor engagement, particularly within the dopaminergic and serotonergic systems, which are critical for regulating mood, cognition, and behavior.

Receptor Binding Profiling and Selectivity Studies

The interaction of this compound and its close analogs with various receptor systems has been a subject of investigation to elucidate its therapeutic potential. The following sections detail the known binding affinities for key receptor subtypes.

Dopamine receptors are primary targets for antipsychotic medications. The affinity of indane-piperazine derivatives for these receptors is crucial to their potential mechanism of action. While specific binding data for this compound is not extensively documented in publicly available literature, data for the structurally similar analog S-15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine), which shares the core indan-2-yl-piperazine structure, provides valuable insight.

Research on S-15535 shows that it possesses a notably lower affinity for the dopamine D2 and D3 receptor subtypes compared to its high affinity for the serotonin 5-HT1A receptor. nih.gov Specifically, its binding affinity (Ki) for the human D2 receptor was determined to be 400 nM, and for the D3 receptor, it was 248 nM. nih.gov This suggests a profile with weak dopaminergic antagonism. Many N-phenylpiperazine analogs have been evaluated for their selectivity between D2 and D3 receptors, as this ratio is considered important for antipsychotic efficacy and side-effect profiles. acs.org

No specific binding data is available for the D1 and D4 receptor subtypes for this compound or its closest analogs in the reviewed literature.

Interactive Data Table: Dopamine Receptor Affinities of S-15535 (Analog)

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Dopamine D1 | Data Not Available | N/A |

| Dopamine D2 | 400 | nih.gov |

| Dopamine D3 | 248 | nih.gov |

| Dopamine D4 | Data Not Available | N/A |

Serotonin receptors are key targets for treating depression, anxiety, and psychosis. The piperazine moiety is a well-established pharmacophore for serotonin receptor ligands. nih.gov

Studies on the analog S-15535 revealed a very high affinity for the human serotonin 5-HT1A receptor, with a Ki value of 0.7 nM. nih.gov This compound acts as an agonist at presynaptic 5-HT1A autoreceptors and a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors. nih.gov This potent interaction with the 5-HT1A receptor, combined with weak dopamine receptor affinity, is a hallmark of some third-generation antipsychotics and anxiolytics.

Interactive Data Table: Serotonin Receptor Affinities of S-15535 (Analog)

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Serotonin 5-HT1A | 0.7 | nih.gov |

| Serotonin 5-HT2A | Data Not Available | N/A |

| Serotonin 5-HT2B | Data Not Available | N/A |

| Serotonin 5-HT7 | Data Not Available | N/A |

Histamine (B1213489) H3 and H4 receptors are involved in neuromodulation and inflammatory processes, respectively. Several piperazine-containing compounds have been investigated as ligands for these receptors. nih.gov For instance, research on a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which are structurally related to the indane-piperazine scaffold, identified them as antagonists of both H3 and H4 receptors, with Ki values in the micromolar to high nanomolar range. nih.gov Another study on dual-acting ligands found that replacing a piperidine (B6355638) ring with a piperazine ring in certain chemical scaffolds did not significantly alter H3 receptor affinity.

However, specific binding data for this compound at H3 and H4 receptors has not been reported in the available literature.

Interactive Data Table: Histamine Receptor Affinities

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Histamine H3R | Data Not Available | N/A |

| Histamine H4R | Data Not Available | N/A |

Sigma (σ) receptors are unique intracellular proteins implicated in a variety of cellular functions and are considered targets for neuropsychiatric and anticancer drugs. The piperazine scaffold is a known feature in many high-affinity sigma receptor ligands.

Structure-activity relationship studies have provided some insights. For example, in one series of dual H3/σ1 ligands, replacing a piperidine moiety with a piperazine significantly decreased the affinity for the σ1 receptor (Ki increased from 3.64 nM to 1531 nM), indicating that the specific nature of the heterocyclic ring is critical for sigma receptor interaction. Another study on N,N'-disubstituted piperazines found that certain compounds could achieve subnanomolar affinity for the σ1 site or high affinity for the σ2 site (e.g., Ki = 4.9 nM).

Despite the known interaction of piperazine structures with sigma receptors, specific Ki values for this compound at σ1 and σ2 subtypes are not available in the reviewed literature.

Interactive Data Table: Sigma Receptor Affinities

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Sigma σ1 | Data Not Available | N/A |

| Sigma σ2 | Data Not Available | N/A |

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.gov Recent research has explored novel chemical scaffolds for their potential as AR antagonists. A study on new arylpiperazine derivatives incorporating an indane structure demonstrated significant AR antagonistic activity. nih.gov

In this study, a series of compounds with a 2,3-dihydro-1H-inden-5-yloxy group linked via a phenethyl chain to a piperazine ring were synthesized and evaluated. Several of these derivatives showed potent AR antagonistic activity and strong binding affinities. For example, derivative 21 (1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-chlorophenyl)piperazine) exhibited the highest binding affinity for the AR with an IC50 value of 0.65 µM and an antagonistic potency of 76.2% inhibition. nih.gov Another derivative, 22 (1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,3-dichlorophenyl)piperazine), also showed strong binding with an IC50 of 0.81 µM and 71.3% inhibition. nih.gov Molecular docking studies suggested these compounds bind effectively within the AR ligand-binding pocket. nih.gov

These findings indicate that the indane-piperazine scaffold is a promising framework for the development of novel androgen receptor antagonists.

Interactive Data Table: Androgen Receptor Antagonistic Potency of Indane-Piperazine Derivatives

| Compound | AR Binding Affinity (IC50) in µM | AR Antagonistic Potency (% Inhibition) | Reference |

|---|---|---|---|

| Derivative 21 | 0.65 | 76.2% | nih.gov |

| Derivative 22 | 0.81 | 71.3% | nih.gov |

Enzyme Inhibition Profiles

The therapeutic potential of a compound is often defined by its ability to selectively interact with and modulate the activity of specific enzymes. The structural framework of this compound, combining an indane nucleus with a piperazine ring, suggests potential interactions with various enzymes implicated in neurological and oncological pathways. Research into structurally related compounds has revealed distinct inhibition profiles against enzymes such as Monoamine Oxidase B (MAO-B), Lysine-Specific Demethylase 1 (LSD1), and Glycogen Synthase Kinase 3β (GSK3β).

Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. researchgate.net Research into compounds structurally related to the indane and piperazine motifs has identified potent and selective MAO-B inhibitors.

A series of 2,3-dihydro-1H-inden-1-amine derivatives were designed and synthesized to explore their potential as novel MAO-B inhibitors. researchgate.net Several of these compounds demonstrated inhibitory activity comparable to Selegiline, a well-known MAO-B inhibitor. researchgate.net For instance, compounds designated L4, L8, L16, and L17 showed significant potency against MAO-B. researchgate.net The selectivity of these compounds for MAO-B over the MAO-A isoform is a critical attribute, and compounds L4, L16, and L17 exhibited selectivity comparable to Selegiline, marking them as promising candidates for further investigation. researchgate.net

Similarly, chalcones featuring a piperazine ring have been evaluated for MAO-B inhibition. mdpi.com Kinetic analyses of two such compounds, PC10 and PC11, revealed they are competitive and reversible inhibitors of MAO-B. mdpi.com Another study on N-methyl-piperazine chalcones identified compound 2k as a reversible competitive MAO-B inhibitor with a Kᵢ value of 0.21 μM. nih.gov Pyridazinobenzylpiperidine derivatives have also been explored, with compound S5 showing potent, reversible, and selective competitive inhibition of MAO-B with a Kᵢ of 0.155 µM. nih.govnih.gov

| Compound | Scaffold Type | Inhibition Value (IC₅₀ or Kᵢ) | Inhibition Type | Source |

|---|---|---|---|---|

| L4 | 2,3-dihydro-1H-inden-1-amine | IC₅₀ = 0.11 μM | Not Specified | researchgate.net |

| L17 | 2,3-dihydro-1H-inden-1-amine | IC₅₀ = 0.48 μM | Not Specified | researchgate.net |

| PC10 | Piperazine Chalcone | Kᵢ = 0.63 μM | Competitive, Reversible | mdpi.com |

| PC11 | Piperazine Chalcone | Kᵢ = 0.53 μM | Competitive, Reversible | mdpi.com |

| 2k | N-methyl-piperazine Chalcone | Kᵢ = 0.21 μM | Competitive, Reversible | nih.gov |

| S5 | Pyridazinobenzylpiperidine | Kᵢ = 0.155 μM | Competitive, Reversible | nih.govnih.gov |

Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation and is considered a significant therapeutic target in oncology. researchgate.netroseman.edu LSD1 is structurally similar to monoamine oxidases, utilizing a flavin adenine (B156593) dinucleotide (FAD) cofactor, which has led to the investigation of MAO inhibitors as potential LSD1 inhibitors.

Research has focused on developing both reversible and irreversible inhibitors of LSD1. roseman.edu A series of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides were synthesized and evaluated for their LSD1 inhibitory effects. researchgate.net Within this series, compounds 5a and 5n emerged as highly potent inhibitors, with IC₅₀ values of 1.4 nM and 1.7 nM, respectively. researchgate.net These indene-containing benzohydrazides demonstrated excellent selectivity for LSD1 over MAO-A and MAO-B. The potency of these compounds suggests that the indene (B144670) scaffold is a promising structural motif for the design of effective LSD1 inhibitors. researchgate.net

| Compound | Scaffold Type | Inhibition Value (IC₅₀) | Source |

|---|---|---|---|

| 5a | (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide | 1.4 nM | researchgate.net |

| 5n | (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide | 1.7 nM | researchgate.net |

| GSK-354 | Pyrrolo[2,3-c]pyridine | 130 nM | roseman.edu |

| Pulrodemstat | Pyrimidinone-based | 0.30 nM |

Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase involved in numerous cellular processes, and its aberrant activity is linked to a variety of diseases, including mood disorders, neurodegenerative conditions like Alzheimer's disease, and cancer. researchgate.net This has made GSK3β a highly attractive target for drug discovery.

The development of GSK3β inhibitors has explored various chemical scaffolds. Many identified inhibitors are ATP-competitive, which can lead to off-target effects due to the highly conserved nature of the ATP-binding site across kinases. nih.gov Consequently, there is significant interest in developing non-ATP competitive or allosteric inhibitors. nih.gov Research has led to the identification of potent GSK3β inhibitors from classes such as indazoles and thiadiazolidinones (TDZDs). nih.govresearchgate.net For example, a class of 1H-indazole-3-carboxamide GSK3β inhibitors has shown promise in preclinical models of mood disorders. researchgate.net

While the indane nucleus is a core feature of this compound, the specific investigation of indenone derivatives as direct GSK3β inhibitors is not extensively documented in the current literature. Studies on structurally related "indanone" derivatives have focused on other targets relevant to Alzheimer's disease, such as the inhibition of cholinesterases and the prevention of amyloid-beta self-assembly, rather than GSK3β inhibition.

Neurotransmitter Transporter Interactions

The piperazine moiety is a common feature in many centrally active agents, known to interact with a wide range of neurotransmitter receptors and transporters. The specific nature of these interactions is heavily influenced by the substituents on the piperazine ring.

Studies on chlorophenylpiperazine (B10847632) analogues have revealed high affinity for the dopamine transporter (DAT). For example, 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand, highlighting the role of the piperazine core in mediating interactions with this key transporter.

The influence of the N-1 piperazine substituent has also been systematically studied in the context of receptor affinity and selectivity. In a series of 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives, the group attached to the N-1 position of the piperazine ring played a critical role in determining affinity for the 5-HT₁ₐ receptor. Specifically, compounds with 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituents displayed high 5-HT₁ₐ receptor affinity, with Kᵢ values in the subnanomolar range, along with improved selectivity over α₁-adrenergic receptors.

| Compound | N-1 Piperazine Substituent | 5-HT₁ₐ Affinity (Kᵢ) | Receptor/Transporter Focus | Source |

|---|---|---|---|---|

| 19 | 1-(3-benzisothiazolyl) | Subnanomolar | 5-HT₁ₐ, D₂, α₁ | |

| 32 | 1-(1-naphthalenyl) | Subnanomolar | 5-HT₁ₐ, D₂, α₁ | |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | 3-chlorophenyl | Not Specified | Dopamine Transporter (DAT) |

Functional Assays for Agonist and Antagonist Characterization

Determining whether a ligand acts as an agonist (activates a receptor) or an antagonist (blocks a receptor) is crucial for understanding its pharmacological profile. Various functional assays are employed to characterize the intrinsic activity of compounds like this compound and its analogues at their respective biological targets.

For sigma-2 (σ₂) receptors, which are implicated in cell proliferation and are a target in oncology, functional activity can be assessed using cell viability and caspase-3 activity assays. In these assays, the ligand's effect on cancer cell death is measured and compared to a known σ₂ agonist, like siramesine. This comparison allows for the classification of novel ligands as agonists, partial agonists, or antagonists at the σ₂ receptor.

For G-protein coupled receptors (GPCRs), such as histamine and serotonin receptors, different techniques are used. Bioluminescence Resonance Energy Transfer (BRET)-based assays can monitor Gα protein activity following receptor stimulation, providing a direct measure of receptor activation or blockade. This method has been used to confirm that certain piperazine derivatives are potent antagonists at the histamine H₃ receptor. Another approach is the split-luciferase complementation technique, used in mini-G protein recruitment assays, which can determine the intrinsic activity of a ligand by measuring its ability to stimulate G-protein coupling to the receptor. For example, this assay was used to characterize the antagonistic properties of a piperidine derivative at the human H₃ receptor.

Structure Activity Relationship Sar and Ligand Design for 1 2,3 Dihydro 1h Inden 2 Yl Piperazine Analogues

Conformational Rigidity of the Indene (B144670) Moiety and its Influence on Receptor Binding Specificity

The 2,3-dihydro-1H-indene (indan) moiety serves as a conformationally restricted scaffold, which is a critical feature in the design of receptor-specific ligands. researchgate.net This rigidity limits the number of possible spatial arrangements the molecule can adopt, thereby presenting a more defined orientation to the receptor's binding site. researchgate.net This can lead to higher binding affinity and selectivity compared to more flexible molecules that must expend entropic energy to adopt the correct binding conformation.

Conformational analyses of related 2-aminoindans have shown that the orientation of the amino group (or in this case, the piperazine (B1678402) attachment point) relative to the indan (B1671822) ring system is crucial for biological activity. nih.gov Depending on the substitution pattern, the nitrogen atom can be positioned in either an axial or equatorial conformation. For certain dopamine (B1211576) receptor agonists, an equatorial position of the nitrogen is predicted to be a prerequisite for potent activity, as this places the nitrogen closer to the plane of the aromatic ring. nih.gov Molecular mechanics calculations have been used to predict the more stable conformation for different derivatives, correctly identifying that (R)-4-methoxy-2-aminoindan favors an N-axial position, while the potent dopamine agonist (R)-4-hydroxy-2-(di-n-propylamino)indan prefers the N-equatorial conformation. nih.gov

Furthermore, in conformationally-restricted analogues of other dopaminergic ligands, the orientation of the phenyl ring has been shown to be critical for receptor affinity, with a trans configuration being associated with the highest affinity. nih.gov This suggests that the rigid indene structure helps to lock the pharmacophore elements into a specific, favorable orientation for optimal interaction with the receptor. nih.gov The constrained nature of the indene skeleton is thus a key tool for probing the topographical requirements of receptor binding pockets.

Role of the Piperazine Ring in Modulating Neurotransmitter Activity and Target Binding

The piperazine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and versatile biological activities. mdpi.com It is a six-membered heterocycle with two nitrogen atoms at opposite positions, which can be crucial for receptor interactions and can improve properties like water solubility and oral bioavailability. nih.gov

In the context of neurotransmitter modulation, the piperazine moiety often serves as a key pharmacophoric element, interacting with a wide range of receptors, including dopamine, serotonin (B10506), and adrenergic receptors. nih.govresearchgate.net The basicity of the piperazine nitrogens is a significant factor. The protonated nitrogen can form a critical ionic bond with an acidic residue (e.g., aspartate) in the binding pocket of many G protein-coupled receptors (GPCRs), which is a common feature for aminergic receptor ligands. nih.gov However, studies on some D2/D3 receptor ligands have indicated that the basicity of the piperazine nitrogen connected to an aromatic moiety may be less critical for binding, suggesting that its role in hydrogen bonding or ionic interactions can vary depending on the specific receptor and ligand structure. nih.gov

The conformation of the piperazine ring itself, typically a thermodynamically favored chair conformation, can also influence binding. nih.gov In some instances, such as in certain metal complexes, the ring can adopt a higher-energy boat conformation to act as a bidentate moiety, although this can lower binding affinity compared to ligands that retain the chair form. nih.gov This conformational flexibility, though more limited than in acyclic chains, allows the piperazine ring to adapt to the topology of different receptor binding sites, contributing to its widespread utility in neuropharmacology.

Impact of Substituent Groups on Biological Activity

The biological activity of 1-(2,3-dihydro-1H-inden-2-yl)piperazine analogues can be finely tuned by the addition of substituent groups to either the indene or piperazine rings. These modifications can dramatically alter a compound's affinity, selectivity, and efficacy at various receptors.

Substitutions on the aromatic portion of the indene ring have a profound impact on receptor binding profiles. Studies on related 2-aminoindan (B1194107) derivatives have demonstrated that even minor changes can shift selectivity between different monoamine transporters and receptor subtypes. nih.govresearchgate.net For instance, the parent compound 2-aminoindan (2-AI) shows high affinity for α2C adrenergic receptors, with slightly lower affinity for the α2A and α2B subtypes. nih.govresearchgate.net

The introduction of a methoxy (B1213986) group at the 5-position (5-MeO-AI) significantly reduces affinity for all α2 adrenoceptor subtypes. nih.gov This indicates that the electronic properties or steric bulk introduced by the 5-methoxy group are detrimental to binding at these specific receptors. nih.gov In contrast, the same 5-methoxy substitution can introduce or enhance affinity for other receptors, such as the 5-HT1A and 5-HT2B serotonin receptors, for which the parent 2-AI has negligible affinity. nih.gov

These findings highlight the sensitivity of receptor binding pockets to the substitution patterns on the indene ring. The data suggest that specific substitutions can be used to steer the ligand towards a desired target while reducing its interaction with others, a key strategy in developing more selective drugs.

Table 1: Binding Affinities (Ki, nM) of Ring-Substituted 2-Aminoindan Derivatives at Adrenergic and Serotonergic Receptors Data sourced from scientific studies on related compounds to illustrate the effects of indene ring substitution. nih.govresearchgate.net

| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2B (Ki, nM) |

| 2-AI | 134 | 211 | 41 | >10,000 | >10,000 |

| 5-MeO-AI | 647 | 1100 | 1200 | 1800 | 980 |

| MMAI | 684 | 1200 | 1200 | 1300 | 970 |

| MDAI | 1100 | 1000 | 1300 | >10,000 | >10,000 |

Modifications to the piperazine ring, particularly N-substitutions, are a cornerstone of SAR studies for this class of compounds. Often, the piperazine serves as a linker to a second aryl group, creating an arylpiperazine moiety with a distinct pharmacological profile.

In a series of compounds designed to target dopamine D2 and D3 receptors, N-substitution on the piperazine ring was shown to accommodate various heterocyclic rings, including substituted indoles. nih.gov This strategy led to compounds with high affinity and selectivity for the D3 receptor. For example, linking a 2-substituted indole (B1671886) via an amide linker to the piperazine nitrogen resulted in compounds with high D3 receptor affinity (Ki = 0.57 nM for (-)-10e). nih.gov

Similarly, in the search for alpha-1 adrenoceptor antagonists, increasing the size of an ortho alkoxy substituent on a phenylpiperazine fragment enhanced affinity for the receptor. nih.gov An isopropoxy group provided the best affinity profile in that series. nih.gov This demonstrates that steric factors on the piperazine substituent are critical for optimizing receptor fit. These examples underscore that the piperazine ring is not merely a passive linker but an active participant in molecular recognition, where its substituents play a key role in defining the ligand's ultimate pharmacological identity.

Table 2: Binding Affinities (Ki, nM) of N-Heterocyclic Substituted Piperazine Analogues at Dopamine D2 and D3 Receptors Data sourced from a study on related dopamine receptor ligands to illustrate the impact of piperazine ring substitutions. nih.gov

| Compound | Heterocyclic Moiety | Linker | D2 Ki (nM) | D3 Ki (nM) |

| 10a | 5-substituted Indole | Amide | 116 | 1.67 |

| 10b | 5-substituted Indole | Methylene (B1212753) | 144 | 3.87 |

| (-)-10e | 2-substituted Indole | Amide | 47.5 | 0.57 |

| (+)-10e | 2-substituted Indole | Amide | 113 | 3.73 |

| 22 | 5-substituted Indole | Direct | 30 | 2 |

Linker Region Modifications and their Effect on Receptor Interactions

In the parent compound this compound, the two core moieties are directly connected. However, the conceptual "linker region" can be modified by introducing atoms or functional groups between the indene and piperazine rings. Such modifications can significantly alter the distance and relative orientation between the two pharmacophoric halves, thereby affecting receptor interactions.

Research on related dopamine D3 receptor ligands has shown that a direct connection is not always necessary to maintain high affinity. nih.gov A study comparing directly linked arylpiperazines to those connected via an amide or methylene linker found that high affinity and selectivity for the D3 receptor could be maintained, and in some cases enhanced, with the introduction of a linker. For example, a compound where an indole was directly attached to the piperazine showed high affinity (Ki = 2 nM at D3), but a similar analogue with an amide linker showed even higher affinity (Ki = 0.57 nM). nih.gov

Conversely, in another series of compounds, changing a linker from one carbon to two carbons decreased biological activity tenfold. nih.gov This highlights that linker length and composition are highly sensitive parameters. The optimal linker often depends on the specific receptor topology, as it must position the terminal moieties in the correct sub-pockets of the binding site. For instance, the development of "bitopic" ligands, which simultaneously engage an orthosteric binding site and a secondary (allosteric) site, relies heavily on a precisely optimized linker to bridge the two locations. nih.govmdpi.com Therefore, modifying the direct indenyl-piperazine connection is a viable strategy to modulate pharmacological activity.

Optimization Strategies in Lead Discovery and Development

The process of transforming a promising "hit" compound into a viable drug candidate involves extensive lead optimization. nih.gov For analogues of this compound, this process employs several key strategies.

Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR): As detailed in previous sections, systematically modifying the lead compound and assessing the impact on biological activity is the foundation of lead optimization. nih.gov QSAR models take this a step further by creating mathematical relationships between physicochemical properties (like lipophilicity, steric factors, and electronic effects) and the potency of the compounds. nih.govnih.gov These models can then predict the activity of novel, unsynthesized analogues, helping to prioritize which compounds to make and test, thereby saving time and resources. nih.gov

Pharmacophore Modeling: This computational technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. dovepress.comnih.gov A pharmacophore model for a specific receptor can be built based on the structures of known active ligands or the receptor's binding site itself. mdpi.com This model then serves as a template for virtual screening of large compound libraries to find new molecules that match the pharmacophore, or to guide the rational design of more potent analogues of an existing lead. nih.govdovepress.com

Scaffold Hybridization: This strategy involves combining two or more distinct pharmacophoric scaffolds into a single hybrid molecule. nih.gov For example, the N-phenylpiperazine nucleus, known to be a primary pharmacophore for D3 receptors, can be linked to a secondary pharmacophore to create bitopic ligands with enhanced selectivity. nih.gov This approach has been successfully used to develop potent and selective D3 receptor agents from arylpiperazine precursors.

These optimization strategies are part of an iterative cycle of design, synthesis, and testing, which aims to enhance potency and selectivity while simultaneously improving pharmacokinetic properties and minimizing off-target effects and toxicity. nih.govnih.gov

Hit-to-Lead and Lead Optimization Processes

The journey from an initial "hit" compound to a "lead" candidate is a critical phase in drug discovery, involving the systematic chemical modification of a promising molecule to enhance its therapeutic properties. nih.govwikipedia.org This process, known as hit-to-lead and subsequent lead optimization, aims to improve potency, selectivity, and pharmacokinetic profiles. nih.govwikipedia.orgpurdue.edu For analogues of this compound, a key focus has been the optimization of their activity as dopamine receptor antagonists, particularly for the D2 and D4 subtypes. nih.govnih.gov

A significant advancement in this area was the optimization of the lead compound 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone (Compound 1, Table 1). nih.gov Through systematic structure-activity relationship (SAR) studies, researchers aimed to enhance the binding affinity and selectivity of this initial hit. nih.gov The optimization process involves modifying the hit's structure based on an understanding of its interaction with the target receptor. nih.gov

The initial hits from high-throughput screening typically exhibit binding affinities in the micromolar (10⁻⁶ M) range. wikipedia.org The goal of the hit-to-lead phase is to improve these affinities by orders of magnitude, often into the nanomolar (10⁻⁹ M) range, while also addressing metabolic stability and selectivity against other receptors to minimize potential side effects. wikipedia.org

In the case of the indoline-piperazine series, systematic modifications were made to the lead compound. nih.gov These modifications included substitutions on the indoline (B122111) ring system to explore the impact on receptor binding affinity. nih.gov This iterative process of synthesis and biological testing allows for the identification of key structural features that govern the desired pharmacological activity. nih.gov The objective is to develop a lead compound with a well-balanced profile of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical development. nih.govpurdue.edu

The following table summarizes the binding affinities of key compounds from the optimization of the lead compound 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone.

Table 1: Dopamine Receptor Binding Affinities of Optimized Indoline-Piperazine Analogues

| Compound ID | R | D2 Ki (nM) | D4 Ki (nM) |

|---|---|---|---|

| 1 | H | 130 | 1.8 |

| 2n | 2-Me | 1.4 | 0.2 |

| 7b | 2-Me | 1.4 | 0.2 |

Data sourced from Zhao et al., 2002. nih.gov

Rapid Analog Synthesis and Parallel Purification Methodologies

The efficient exploration of structure-activity relationships in the hit-to-lead and lead optimization phases is heavily reliant on the ability to rapidly synthesize and purify a diverse range of analogues. nih.govmdpi.com For derivatives of this compound, various synthetic strategies have been employed to facilitate the timely generation of compound libraries for biological evaluation.

A common and versatile method for preparing monosubstituted piperazines involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group. mdpi.com This multi-step process begins with the protection of one of the piperazine nitrogen atoms, allowing the second nitrogen to react with a suitable reagent. mdpi.com Subsequent removal of the protecting group yields the desired monosubstituted piperazine derivative. mdpi.com While effective, this method can be time-consuming. mdpi.com

The synthesis of N-arylpiperazines can be achieved through several established methods, including the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution on electron-deficient aromatic rings. nih.gov For N-alkyl derivatives, common strategies include nucleophilic substitution with alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. nih.gov

Once synthesized, the rapid purification of these analogue libraries is crucial. Parallel purification techniques are often employed to handle multiple samples simultaneously. High-performance liquid chromatography (HPLC) is a widely used method for the purification of piperazine derivatives. nih.gov By employing automated systems and optimized chromatographic conditions, a large number of compounds can be purified to a high degree of purity in a short period, ready for biological screening.

The following table outlines a general synthetic scheme for the preparation of monosubstituted piperazine derivatives.

Table 2: General Synthetic Approaches for Piperazine Analogues

| Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|

| Protected Piperazine Synthesis | A multi-step approach where one nitrogen is protected to allow selective reaction at the other nitrogen. | Boc-piperazine, appropriate electrophile, deprotection step. mdpi.com |

| One-Pot Synthesis | A more direct method involving the reaction of a protonated piperazine. | Protonated piperazine, electrophile, suitable solvent. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times. | Piperazine derivative, reactant, microwave reactor. mdpi.com |

| N-Arylation | Formation of a bond between a piperazine nitrogen and an aryl group. | Buchwald-Hartwig amination, Ullmann-Goldberg reaction, SNAr. nih.gov |

| N-Alkylation | Formation of a bond between a piperazine nitrogen and an alkyl group. | Alkyl halides, reductive amination, amide reduction. nih.gov |

Computational Approaches in Drug Design and Molecular Modeling of 1 2,3 Dihydro 1h Inden 2 Yl Piperazine

Molecular Docking Studies for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is crucial for understanding the binding mechanism of 1-(2,3-dihydro-1H-inden-2-yl)piperazine derivatives and guiding the design of more potent inhibitors.

Docking studies on related phenylpiperazine and arylpiperazine derivatives have successfully predicted their binding modes within various receptors, including topoisomerase, the 5-HT1A serotonin (B10506) receptor, and the histamine (B1213489) H3 receptor. nih.govmdpi.comnih.gov For instance, in studies involving 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, molecular docking revealed the ability of these compounds to bind to the DNA-Topo II complex, with specific interactions such as hydrogen bonds with key amino acid residues like Asp. mdpi.com Similarly, docking of arylpiperazine derivatives into a homology model of the 5-HT1A receptor identified that hydrophobic interactions and electron-withdrawing features are vital for agonist activity. nih.gov

The process involves placing the ligand (the piperazine (B1678402) derivative) into the binding site of the target protein and evaluating the interaction energy for different conformations and orientations. The results are often presented as a docking score, which estimates the binding affinity. For example, studies on other piperazine-containing compounds have used docking to identify key interactions and predict binding energies, which are then correlated with experimental activity. nih.govconnectjournals.com In one study, a derivative with a high docking score was identified as a promising lead for further development. nih.gov

The insights gained from these docking studies are instrumental in rational drug design, allowing for the modification of the this compound scaffold to improve its interaction with a specific biological target.

Table 1: Representative Molecular Docking Applications for Piperazine Derivatives

| Derivative Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Phenylpiperazine-1,2-benzothiazine hybrids | DNA-Topo II complex | Predicted binding to the minor groove of DNA and formation of hydrogen bonds with Asp residues. | mdpi.com |

| Arylpiperazine-1,2,4-triazine hybrids | 5-HT1A Receptor (Homology Model) | Identified the importance of hydrophobic and electron-withdrawing features for agonist activity. | nih.gov |

| Quinazolinone-piperazine derivatives | Anticancer Target | Demonstrated good docking scores, suggesting potential as lead compounds for anticancer drug design. | nih.gov |

| Benzhydryl-piperazine hybrids | CDK2/cyclin A2, Akt1/PKB alpha | Showed favorable binding affinities consistent with observed anticancer activity. | bohrium.com |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design and chemical synthesis, DFT calculations are applied to predict molecular properties, study reaction mechanisms, and analyze the stability of different molecular structures.

For compounds related to this compound, DFT can be employed to understand their synthesis pathways. For example, the synthesis of a 2-(p-tolyl)-2,3-dihydro-1H-perimidine, which shares a dihydro-1H-imidazole moiety, was studied using DFT at the B3LYP/6-311G(d,p) level to analyze its structural and chemical properties. researchgate.netmaterialsciencejournal.orgdntb.gov.ua Such calculations can determine optimized molecular geometry, bond lengths, and bond angles, providing insights that are in good agreement with experimental data. researchgate.netresearchgate.net

DFT is also used to analyze reaction pathways by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, helping to predict the feasibility of a proposed synthetic route. nih.gov Furthermore, DFT calculations can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. dntb.gov.ua For instance, a calculated HOMO-LUMO gap of 4.25 eV for a related perimidine derivative indicated significant charge transfer within the molecule, and a high global electrophilicity index suggested its electrophilic character. materialsciencejournal.orgdntb.gov.ua

These theoretical insights can guide the optimization of reaction conditions and the selection of appropriate reagents for the synthesis of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

The development of a QSAR model involves several steps, including the curation of a dataset of compounds with known activities, the calculation of molecular descriptors, and the generation of a statistical model. mdpi.com For various series of piperazine derivatives, QSAR studies have been successfully applied. researchgate.netnih.gov These models often use descriptors related to constitutional, topological, and conformational properties of the molecules. rsc.org The predictive capability of QSAR models is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validation coefficient (Q²). rsc.org A high R² value (e.g., > 0.8) indicates a good fit of the model to the training data, while a high Q² value (e.g., > 0.5) suggests good predictive power. rsc.orgnih.gov

Three-dimensional QSAR (3D-QSAR) is an extension of traditional QSAR that considers the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) is a common 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov For piperazine derivatives with antihistamine effects, 3D-QSAR studies revealed that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effect. nih.gov The results of a 3D-QSAR study are often visualized as contour maps, which show regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. researchgate.net

Pharmacophore modeling is another powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov A pharmacophore model can be generated from a set of active ligands and then used as a 3D query to screen large databases for new compounds with potential activity. nih.gov For a set of quinoline (B57606) derivatives, a six-point pharmacophore model consisting of three hydrogen bond acceptors and three aromatic rings was identified as the best model for predicting tubulin inhibitory activity. nih.gov Such models are invaluable for identifying novel scaffolds that could incorporate the this compound core.

Table 2: Parameters from a Representative 3D-QSAR/Pharmacophore Study

| Model Type | Compound Series | Key Statistical Parameters | Pharmacophoric Features | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | Piperazine Derivatives | Correlation of electrostatic and steric fields with activity. | Not Applicable | nih.gov |

| Pharmacophore/3D-QSAR | Cytotoxic Quinolines | R² = 0.865, Q² = 0.718 | 3 Hydrogen Bond Acceptors, 3 Aromatic Rings | nih.gov |

| 3D-QSAR (CoMSIA) | Neuraminidase Inhibitors | R² = 0.936, Q² = 0.654 | Not Applicable | rsc.org |

| 3D-QSAR | Arylpiperazine Derivatives | Model suggests hydrophobic and electron-withdrawing parts are vital for activity. | Not Applicable | nih.gov |

Machine Learning Applications in Compound Design and Optimization

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in drug discovery to accelerate the design and optimization of small molecules. nih.gov ML algorithms can be trained on large datasets of chemical structures and biological activities to build predictive models. These models can then be used for various tasks, including virtual screening, prediction of ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties, and de novo drug design. mdpi.com

Supervised learning is a widely used ML approach in which an algorithm learns a mapping from input features (molecular descriptors) to output labels (e.g., biological activity). mdpi.comnih.gov This can be a classification task (e.g., active vs. inactive) or a regression task (e.g., predicting IC50 values). mdpi.com For a library of this compound derivatives, ML models could be developed to predict their activity against a specific target, guiding the synthesis of the most promising candidates. These data-driven models can effectively explore the vast chemical space and identify novel structures with desired properties, significantly reducing the time and cost of experimental screening. nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Ligand-Protein Interactions

The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For piperazine derivatives, studies have shown that the piperazine ring can adopt different conformations, and the preference for an axial or equatorial orientation of substituents can significantly impact binding to a biological target. nih.govrsc.org For some 2-substituted piperazines, the axial conformation was found to be preferred and was crucial for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the motions of atoms, MD can reveal how a ligand like this compound adapts its conformation within the binding site of a protein. This approach considers the flexibility of both the ligand and the protein, offering a more realistic view of the binding event than static docking models. nih.gov Studies on piperazine derivatives targeting the HIV-1 gp120 protein have used a combination of docking, MD simulations, and conformational analysis to understand the importance of ligand flexibility for inhibitory activity. nih.gov The results suggested that the conformational adaptability of these molecules was more critical than previously assumed, providing insights that could be used to design inhibitors with improved antiviral activity. nih.gov

Preclinical Biological Activity and Therapeutic Potential of 1 2,3 Dihydro 1h Inden 2 Yl Piperazine Analogues

Antidepressant-like Effects in Preclinical Animal Models

Analogues of 1-(2,3-dihydro-1H-inden-2-yl)piperazine have demonstrated notable antidepressant-like activity in various animal models. The forced swim test (FST) and tail suspension test (TST) in mice are standard predictive models used to evaluate such effects. nih.gov

Several arylpiperazine derivatives have shown efficacy in these tests. For instance, compounds 4pN-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (B137802) and 3oN-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide (B142947) were found to possess significant antidepressant activity in both the FST and TST. nih.gov Similarly, two 2-methoxyphenylpiperazine derivatives, HBK-14 and HBK-15, reduced immobility time in the FST in both mice and rats, an indicator of antidepressant-like effects. nih.govrepec.org Studies on benzimidazolepiperidine derivatives also showed a significant reduction in immobility time in the TST and modified FST, suggesting potential antidepressant action. eurekaselect.com The mechanism for these effects often involves the serotonergic system, particularly interactions with 5-HT₁A receptors. nih.govnih.govrepec.org Pre-treatment with a 5-HT₁A antagonist (WAY 100635) was shown to prevent the antidepressant-like effects of certain piperazine (B1678402) analogues in the FST. nih.gov

| Compound/Analogue | Animal Model | Key Findings | Reference(s) |

| HBK-14 | FST (Mice and Rats) | Significantly decreased immobility time. | nih.govrepec.org |

| HBK-15 | FST (Mice and Rats) | Significantly and dose-dependently reduced immobility time. | nih.govrepec.org |

| 4p & 3o | FST, TST (Mice) | Possessed antidepressant activity; effects prevented by 5-HT₁A antagonist. | nih.gov |

| Benzimidazolepiperidines (2c-2h) | TST, mFST (Mice) | Significantly reduced immobility time; effects linked to serotonergic system. | eurekaselect.com |

Antiplasmodial Activity in In Vitro and In Vivo Models

Piperazine derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, showing activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Studies have demonstrated that arylpiperazines can be more potent against chloroquine-resistant strains of P. falciparum than chloroquine-sensitive strains. researchgate.net A structure-activity relationship (SAR) study indicated that an unsubstituted secondary amino group on the piperazine ring was crucial for this selective activity. researchgate.net In one study, fluorinated piperazine-hydroxyethylamine analogues were synthesized and tested against P. falciparum. malariaworld.org Two compounds, 13g and 14g, showed potent inhibitory activity against the Pf3D7 strain with IC₅₀ values of 0.28 and 0.09 µM, respectively, and also demonstrated activity against the chloroquine-resistant PfDd2 strain. malariaworld.org In a Plasmodium berghei mouse model, compound 14g reduced the parasitemia load by 50%. malariaworld.org Other research identified disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives with significant antiplasmodial activity, particularly against the chloroquine-resistant Dd2 strain. mdpi.com

| Compound/Analogue | P. falciparum Strain(s) | In Vitro Activity (IC₅₀) | In Vivo Model | Key Findings | Reference(s) |

| Piperazine-hydroxyethylamines (13g & 14g) | 3D7 (sensitive), Dd2 (resistant) | 13g: 0.28 µM (3D7), 0.11 µM (Dd2) 14g: 0.09 µM (3D7), 0.10 µM (Dd2) | P. berghei (mice) | Showed potent in vitro activity and in vivo reduction of parasitemia. | malariaworld.org |

| Arylpiperazines (unsubstituted) | W2 (resistant), D10 (sensitive) | More potent against resistant strains (W2 IC₅₀: 4.98–11.95 µM). | N/A | Showed selective potency against chloroquine-resistant strains. | researchgate.net |

| Thiazole derivative (2291-61) | Dd2 (resistant) | 102 nM | N/A | Exhibited potent activity against the chloroquine-resistant strain. | mdpi.com |

| Pyrazino-diindole analogues (18, 21, 23) | 3D7 (sensitive), Dd2 (resistant) | Nanomolar activity against both strains. | N/A | Promising leads against chloroquine-resistant Plasmodium. | nih.gov |

Anti-inflammatory Potential in Preclinical Models

The anti-inflammatory properties of piperazine derivatives have been investigated in several preclinical models. These studies often measure the inhibition of key inflammatory mediators and pathways.

A study on novel piperazine derivatives PD-1 and PD-2 showed significant anti-inflammatory activity. nih.gov In a dose-dependent manner, these compounds inhibited nitrite (B80452) production and the generation of tumour necrosis factor-alpha (TNF-α). nih.gov Another piperazine derivative, LQFM182, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.gov It reduced edema formation and, in a pleurisy test, decreased the migration of polymorphonuclear cells and lowered the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Similarly, pyrazole (B372694) analogues containing a piperazine moiety have shown good anti-inflammatory activity in the carrageenan-induced paw edema test. researchgate.net The anti-inflammatory action of some derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing higher selectivity for COX-2 over COX-1, which could suggest a reduced risk of certain side effects. mdpi.com

| Compound/Analogue | Preclinical Model | Key Findings | Reference(s) |

| PD-1 & PD-2 | In vitro (cell-based assays) | Inhibited nitrite production and TNF-α generation. | nih.gov |

| LQFM182 | Carrageenan-induced paw edema and pleurisy (mice) | Reduced edema, cell migration, and levels of TNF-α and IL-1β. | nih.gov |

| 1,2-Benzothiazine derivatives | In vitro COX inhibition assay | Showed selective inhibition of COX-2 over COX-1. | mdpi.com |

| Pyrazoline 2g | In vitro lipoxygenase inhibition | Showed the best lipoxygenase inhibition in a competitive mode. | mdpi.com |

Antitumor and Antiproliferative Activity in Cell Lines and Animal Models

Derivatives of this compound have shown significant potential as anticancer agents. A series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors, a mechanism used by some established chemotherapy drugs. nih.gov

One of these derivatives, compound 12d, which features a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, was identified as a particularly potent agent, exhibiting strong antiproliferative activity against four different cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov This compound was found to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. nih.gov Other studies have also highlighted the antitumor properties of piperazine analogues. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives were evaluated for their in vitro antiproliferative effects against several cancer cell lines, including HeLa (cervical) and MDA-MB-231 (breast). nih.gov Compound 13 from this series was the most active, with IC₅₀ values of 8.4 and 6.8 µM, respectively, and notably showed low cytotoxicity towards normal human cells. nih.gov Furthermore, vindoline–piperazine conjugates have demonstrated significant antiproliferative effects in the NCI-60 cell line screen, with some derivatives showing low micromolar growth inhibition. mdpi.com

| Compound/Analogue | Cancer Cell Line(s) | Activity (IC₅₀) | Mechanism of Action | Reference(s) |

| Dihydro-1H-indene (12d) | K562, A549, HCT116, MDA-MB-231 | 0.028 - 0.087 µM | Tubulin polymerization inhibitor (colchicine site). | nih.gov |

| Adamantyl-piperazine (13) | HeLa, MDA-MB-231 | 8.4 µM (HeLa), 6.8 µM (MDA-MB-231) | Not specified. | nih.gov |

| Vindoline-piperazine (23) | MDA-MB-468 (Breast) | 1.00 µM (GI₅₀) | Not specified. | mdpi.com |

| 1,2-Benzothiazine (BS230) | MCF7 (Breast) | More cytotoxic than doxorubicin. | DNA-Topo II complex binding. | nih.gov |

| Naphthoxazine (6k) | HeLa (Cervical) | 1.16 µM | Tubulin polymerization inhibitor. | nih.gov |

Potential in Neurological Disorders

The piperazine scaffold is a key component in many molecules investigated for their utility in treating neurological disorders, including conditions affecting mood and cognition. ontosight.aisilae.it

Modulation of Mood and Cognitive Functions

Analogues of this compound have been studied for their effects on mood and cognition. A piperazine derivative, cmp2, was found to improve cognitive functions in 5xFAD mice, a model for Alzheimer's disease. nih.gov The improvements were observed in novel object recognition, the Morris water maze, and fear memory tasks. nih.gov This suggests a potential therapeutic role in neurodegenerative diseases characterized by cognitive decline. The anxiolytic (anxiety-reducing) effects of piperazine derivatives have also been reported. silae.it For example, the phenylpiperazine derivatives HBK-14 and HBK-15 were shown to possess anxiolytic-like properties in the four-plate test in mice and the elevated plus maze test in rats. repec.org The traditional herbal medicine Melissa officinalis (Lemon balm), which contains compounds that bind to human nicotinic and muscarinic receptors, has been shown to improve memory performance and increase calmness in human subjects. nih.gov

Effects on Neurotransmitter Systems

The neurological effects of piperazine analogues are largely attributed to their interaction with various neurotransmitter systems. Many derivatives act as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. ontosight.ainih.govmdpi.com

Specifically, arylpiperazine derivatives often show high affinity for 5-HT₁A and 5-HT₇ receptors, with some acting as antagonists at both. nih.govrepec.org The antidepressant and anxiolytic-like activities of compounds like HBK-14 and HBK-15 have been linked to their role as 5-HT₁A receptor antagonists. repec.org The involvement of the serotonergic system in the antidepressant-like effects of other piperazine derivatives is supported by studies showing that these effects can be blocked by depleting serotonin or by using selective 5-HT₁A antagonists. nih.gov